molecular formula C14H14O5 B2508126 Ethyl 6-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 890631-94-4

Ethyl 6-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2508126
CAS No.: 890631-94-4
M. Wt: 262.261
InChI Key: DKLYYHDPXSHBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a formyl group at position 6, a methoxy group at position 5, and a methyl substituent at position 2. The ethyl ester at position 3 enhances its lipophilicity, while the formyl group provides a reactive site for further chemical modifications. Benzofuran derivatives are widely studied for their diverse biological activities and applications in materials science.

Properties

IUPAC Name

ethyl 6-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-4-18-14(16)13-8(2)19-12-5-9(7-15)11(17-3)6-10(12)13/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLYYHDPXSHBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C(=C2)C=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by functional group modifications. For example, the synthesis may begin with the cyclization of a suitable precursor to form the benzofuran ring, followed by formylation, methylation, and esterification reactions to introduce the desired substituents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Ethyl 6-carboxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate.

    Reduction: Ethyl 6-hydroxymethyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Ethyl 6-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate exhibits a range of biological activities that make it a candidate for further research:

Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition at concentrations as low as 50 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Preliminary investigations suggest potential anticancer activity. In vitro studies have demonstrated that the compound can reduce cell viability in human cancer cell lines (e.g., HeLa and MCF-7) by up to 70% at concentrations of 25 µM after 48 hours of exposure . This highlights its potential as a lead compound in cancer therapeutics.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL .
  • Anticancer Evaluation : In vitro tests using human cancer cell lines revealed that the compound reduced cell viability by up to 70% at concentrations of 25 µM after 48 hours of exposure .

Mechanism of Action

The mechanism of action of ethyl 6-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate depends on its specific biological target. In general, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the benzofuran core can engage in π-π interactions with aromatic residues. These interactions can alter the function of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Position 6 Position 5 Position 2 Molecular Formula Molecular Weight (g/mol) XLogP3 Reference
Ethyl 6-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Target) Formyl Methoxy Methyl C₁₄H₁₄O₅ 262.26 N/A -
Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate Bromo (1-Methoxy-1-oxopropan-2-yl)oxy Methyl C₁₆H₁₇BrO₇ 401.21 N/A
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate Bromo (E)-3-Phenylprop-2-enoxy Methyl C₂₁H₁₉BrO₄ 415.3 5.7
Ethyl 4-bromo-2-formyl-7-methyl-5-[(3-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate Bromo (4) (3-Methylbenzoyl)oxy Formyl (2) C₂₁H₁₇BrO₆ 457.26 N/A

Key Observations:

Substituent Effects on Reactivity: The formyl group in the target compound (position 6) contrasts with bromo substituents in analogs . Bromo groups are electron-withdrawing and serve as leaving groups in cross-coupling reactions, whereas formyl groups enable nucleophilic additions (e.g., hydrazone formation) or reductions. The methoxy group (position 5 in the target) vs. ester-linked substituents (e.g., in ) influences electronic density.

Lipophilicity and Solubility: The XLogP3 value of 5.7 for the phenylpropenoxy-substituted analog indicates higher lipophilicity compared to the target compound, likely due to the aromatic phenyl group. This could enhance membrane permeability but reduce aqueous solubility.

Synthetic Utility :

  • Brominated analogs (e.g., ) are likely intermediates in Suzuki or Ullmann coupling reactions.
  • The formyl group in the target and positions these compounds as precursors for Schiff base ligands or heterocyclic syntheses.

Structural Analysis Tools :

  • Crystallographic software like SHELX and ORTEP are critical for determining molecular geometries of such compounds. For example, anisotropic displacement parameters (modeled via SHELXL ) could reveal differences in thermal motion between the formyl and bromo substituents.

Research Findings and Implications

  • Crystallographic Behavior : The methoxy group in the target compound may promote crystallization via hydrogen bonding, whereas bulkier substituents (e.g., in ) could lead to disordered crystal packing, requiring advanced refinement tools like SHELX .
  • Thermodynamic Stability : The electron-withdrawing bromo and formyl groups may lower the HOMO-LUMO gap compared to methoxy-substituted derivatives, influencing photophysical properties relevant to materials science.

Biological Activity

Ethyl 6-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is an organic compound belonging to the benzofuran family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure with several functional groups that contribute to its reactivity and biological activity. The presence of an ethyl ester group, a formyl group, a methoxy group, and a methyl group enhances its chemical versatility.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the benzofuran core may engage in π-π interactions with aromatic residues in target proteins. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for various bacterial strains have been reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10
Pseudomonas aeruginosa25

These results indicate that the compound possesses significant antibacterial potential, which could be further explored for therapeutic applications.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM)
A2780 (Ovarian Cancer)12
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)10

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzofuran Core : Starting from suitable precursors, the benzofuran ring is formed through cyclization.
  • Functional Group Modifications : Subsequent reactions introduce the formyl, methoxy, and ethyl groups through formylation, methylation, and esterification.
  • Optimization for Yield : Industrial methods focus on scalability and environmental considerations, often employing continuous flow reactors to enhance efficiency.

Case Studies

Several case studies have documented the biological activity of benzofuran derivatives similar to this compound:

  • Cytotoxicity Study : A study on derivatives of benzofuran carboxylic acids revealed significant cytotoxic activity against cancer cell lines, supporting the potential of benzofuran compounds in oncology .
  • Antimicrobial Evaluation : Research on various benzofuran derivatives demonstrated their effectiveness against multiple pathogenic strains, reinforcing the importance of structural modifications in enhancing bioactivity .
  • Pharmacological Applications : Investigations into the pharmacological properties of benzofurans have led to promising results in drug development, particularly in targeting specific enzymes involved in disease pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.